[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone
Description
[9-(2-Cyclohexylethyl)-2,9-diazaspiro[45]decan-2-yl]-(furan-3-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c24-20(19-8-14-25-15-19)23-13-10-21(17-23)9-4-11-22(16-21)12-7-18-5-2-1-3-6-18/h8,14-15,18H,1-7,9-13,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTWUOSCXOZEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone typically involves multi-step organic reactions. The initial steps often include the formation of the spirocyclic core, followed by the introduction of the furan-3-yl methanone moiety. Common reagents used in these reactions include cyclohexyl ethyl bromide, diazabicyclo[2.2.2]octane, and furan-3-carboxaldehyde. Reaction conditions may vary, but they often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [9-(2-Cyclohexylethyl)-2,9-diazaspiro[45]decan-2-yl]-(furan-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, [9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible PVC products.
Radical-triggered translocation compounds: Used in multi-site functionalization of molecules.
Uniqueness
[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. Unlike other similar compounds, it offers a combination of stability and reactivity, making it versatile for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
